Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives, such as Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride, involves key steps that may include cyclization reactions, functional group transformations, and halogenation. A pivotal step in synthesizing such compounds could involve the cycloaddition of smaller precursors or the rearrangement of suitable precursors under specific conditions to form the cyclobutane core. The introduction of amino, methoxy, and trifluoromethyl groups requires selective reactions that maintain the integrity of the cyclobutane ring while introducing these functionalities at the desired positions (Radchenko et al., 2009).
Molecular Structure Analysis
The molecular structure of Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride is characterized by the presence of a cyclobutane ring, which is a four-membered cyclic structure, contributing to its strain and unique reactivity. The presence of a trifluoromethyl group adds electronegative character and influences the molecule's chemical behavior, while the methoxy and amino functional groups introduce polar characteristics that affect the compound's solubility and reactivity. X-ray diffraction studies and computational methods such as DFT can provide detailed insights into the bond lengths, angles, and overall geometry of the molecule (Shabir et al., 2020).
Chemical Reactions and Properties
Cyclobutane derivatives like Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions, depending on the nature of the reacting species and the reaction conditions. The electron-withdrawing trifluoromethyl group can enhance the electrophilic character of adjacent carbons, facilitating nucleophilic attack. In contrast, the amino and methoxy groups can engage in hydrogen bonding and other non-covalent interactions, affecting the compound's reactivity and solubility (Pimenova et al., 2003).
Scientific Research Applications
Synthesis and Structural Analysis
Stereodivergent Syntheses of Bis(cyclobutane) β-Dipeptides : The efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid demonstrates the application of cyclobutane derivatives in creating enantiomeric and diastereomeric β-amino acids and β-dipeptides. This research highlights the potential of cyclobutane derivatives in peptide synthesis and structural diversity (Izquierdo et al., 2002).
Structure of Methyl-7-methoxy-7-phenyl-6-endo-halobicyclo[3.1.1]heptane-6-exo-carboxylate Diastereomers : The X-ray diffraction study of these diastereomeric structures provides insight into the geometric parameters that differentiate them. This research is crucial for understanding the impact of molecular structure on the properties and reactivity of cyclobutane derivatives (Razin et al., 2007).
Synthetic Applications
Synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) : This work demonstrates the synthesis of a fluorine-18 labeled cyclobutane derivative for use in positron emission tomography (PET), showcasing the application of cyclobutane derivatives in medical imaging and diagnostic research (Shoup & Goodman, 1999).
Trifluoromethyl-Substituted Analogues of 1-Aminocyclobutane-1-carboxylic Acid : The synthesis of trifluoromethyl-substituted analogues from 1,3-dibromoacetone dimethyl ketal highlights the versatility of cyclobutane derivatives in creating compounds with potential biological activity. This research opens up possibilities for the development of new pharmaceuticals and bioactive molecules (Radchenko et al., 2009).
Radiolabeling and Biodistribution Studies
Radiolabeling and Biodistribution of Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate : This study involves the development of a potential neuroprotective drug, showcasing the application of cyclobutane derivatives in neurology and drug development. The ability to pass the brain-blood barrier and accumulate in brain regions is particularly noteworthy for the development of central nervous system-targeted therapies (Yu et al., 2003).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3.ClH/c1-14-5(13)6(12)3-7(4-6,15-2)8(9,10)11;/h3-4,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOHHMARHIFXFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(C(F)(F)F)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride | |
CAS RN |
2411268-97-6 |
Source
|
Record name | rac-methyl (1s,3s)-1-amino-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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